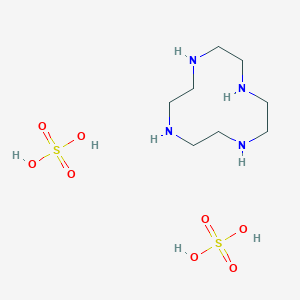

1,4,7,10-Tetraazacyclododecane sulfate

Description

Historical Context and Evolution of 1,4,7,10-Tetraazacyclododecane (B123705) as a Macrocyclic Ligand Platform

The synthesis of macrocyclic polyamines like 1,4,7,10-tetraazacyclododecane has been a subject of significant research. One of the most established methods for its preparation is the Richman-Atkins synthesis. lew.rogoogle.com This procedure involves a multi-step process that utilizes tosyl protecting groups and a cyclization reaction between a preformed salt of a tritosylamide and a sulfonate ester in N,N-Dimethylformamide (DMF). lew.roclemson.edu While reliable and capable of producing high yields, this method requires stringent conditions for the removal of the tosyl protecting groups, often involving the use of strong acids like 97% sulfuric acid. lew.rosquarespace.com

Over the years, alternative and more efficient synthetic routes have been developed to overcome the limitations of the classical methods. These newer approaches aim to be more atom-economical, reduce the number of laborious steps, and utilize more readily available starting materials. orgsyn.org The continuous refinement of synthetic methodologies underscores the enduring importance of 1,4,7,10-tetraazacyclododecane as a precursor for a wide array of functional macrocyclic ligands. google.com

Significance of the Cyclen Core in Advanced Chelating Ligand Design

The rigid and pre-organized structure of the 1,4,7,10-tetraazacyclododecane (cyclen) core is a key factor in its widespread use for designing advanced chelating ligands. researchgate.netrsc.org The four nitrogen atoms of the cyclen ring provide a strong binding site for metal ions, forming a stable complex. cd-bioparticles.net This macrocyclic effect, where the cyclic nature of the ligand leads to enhanced stability compared to its acyclic counterparts, is a fundamental principle in coordination chemistry.

This ability to create highly stable and kinetically inert metal complexes is particularly crucial in medical applications, such as Magnetic Resonance Imaging (MRI). nih.gov The high stability of these complexes prevents the release of potentially toxic free metal ions in vivo, making them safer for clinical use. nih.gov

Overview of Key Derivatives and Their Academic Relevance

The versatility of the 1,4,7,10-tetraazacyclododecane core has led to the development of a vast library of derivatives with significant academic and commercial importance. cd-bioparticles.netresearchgate.net Among the most prominent are DOTA and DO3A.

DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the field of medical imaging. rsc.org By functionalizing each of the four nitrogen atoms of the cyclen ring with a carboxymethyl group, DOTA becomes an exceptionally strong chelator for a variety of metal ions, particularly lanthanides like gadolinium(III). nih.govresearchgate.net Gadolinium-DOTA complexes are widely used as contrast agents in MRI. nih.gov The versatility of DOTA extends to other imaging modalities as well, including Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), where it is used to chelate radiometals. rsc.orgrsc.org Its ability to be conjugated to biomolecules like peptides has enabled the development of targeted imaging and therapeutic agents. rsc.orgresearchgate.net

DO3A (1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid) is another key derivative where three of the four nitrogen atoms are functionalized with carboxymethyl groups, leaving one nitrogen available for further modification. nih.govresearchgate.net This feature makes DO3A a valuable building block for creating more complex and targeted imaging agents. mdpi.comresearchgate.net The unfunctionalized nitrogen can be used to attach molecules that can target specific biological markers or to link multiple cyclen units together. mdpi.comnih.gov

Beyond DOTA and DO3A, a wide range of other derivatives have been synthesized and studied for various applications. These include compounds with phosphonate (B1237965), pyridyl, and other functional groups attached to the cyclen backbone, each designed to impart specific properties to the resulting metal complexes. nih.govresearchgate.netnih.gov This ongoing research continues to expand the utility of the 1,4,7,10-tetraazacyclododecane platform in fields ranging from catalysis to materials science. cd-bioparticles.net

Key Derivatives of 1,4,7,10-Tetraazacyclododecane

| Derivative Name | Full Chemical Name | Key Features and Applications |

| DOTA | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | A powerful octadentate chelator used extensively in medical imaging (MRI, PET, SPECT) and radiotherapy. Forms highly stable complexes with lanthanides and other metal ions. nih.govrsc.orgrsc.org |

| DO3A | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid | A heptadentate chelator with a free secondary amine on the cyclen ring, allowing for further functionalization to create targeted imaging agents. nih.govresearchgate.netmdpi.com |

| DOTP | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) | A phosphonate analog of DOTA, studied for its strong chelation properties with various metal ions. nih.gov |

| DO2A | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid | A derivative with two carboxymethyl groups, serving as an intermediate in the synthesis of more complex ligands. polyu.edu.hk |

| DO1A | 1,4,7,10-Tetraazacyclododecane-1-acetic acid | A derivative with a single carboxymethyl group, also used as a building block for more elaborate chelators. polyu.edu.hk |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

112193-77-8 |

|---|---|

Molecular Formula |

C8H22N4O4S |

Molecular Weight |

270.35 g/mol |

IUPAC Name |

sulfuric acid;1,4,7,10-tetrazacyclododecane |

InChI |

InChI=1S/C8H20N4.H2O4S/c1-2-10-5-6-12-8-7-11-4-3-9-1;1-5(2,3)4/h9-12H,1-8H2;(H2,1,2,3,4) |

InChI Key |

VKWLPPSMIINPDP-UHFFFAOYSA-N |

SMILES |

C1CNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

C1CNCCNCCNCCN1.OS(=O)(=O)O |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4,7,10 Tetraazacyclododecane and Its Sulfate Salt

Industrial Synthesis Approaches for 1,4,7,10-Tetraazacyclododecane (B123705) Sulfate

The industrial production of 1,4,7,10-tetraazacyclododecane has historically been dominated by methods that, while reliable, present challenges in terms of scalability, cost, and environmental impact. google.com Consequently, significant research has focused on optimizing traditional methods and developing new protocols suitable for large-scale manufacturing.

The Richman-Atkins synthesis has long been a standard for preparing polyazamacrocycles like 1,4,7,10-tetraazacyclododecane. google.comorgsyn.org This multi-step method is reliable but can be labor-intensive. orgsyn.org The core of the process involves the cyclization of a linear precursor using tosyl (4-methylbenzenesulfonyl) protecting groups to direct the ring-closing reaction and prevent side reactions. The key cyclization step typically involves the reaction of a preformed salt of a tritosylamide with a molecule containing sulfonate ester leaving groups in a solvent like N,N-Dimethylformamide (DMF). lew.ro The final step requires harsh conditions, such as treatment with 97% sulfuric acid, to remove the robust tosyl protecting groups. lew.ro

Research into optimizing this method has explored several avenues:

Alternative Protecting Groups: The tosyl groups are critical for the success of the cyclization, partly due to steric (Thorpe-Ingold effect) and electronic factors that pre-organize the linear precursor for ring closure. clemson.edu However, their difficult removal has prompted investigation into alternatives. Variants using 4-nitrobenzenesulfonyl (nosyl) and trifluorotosyl groups have been studied. clemson.edu Another significant advancement is the use of β-trimethylsilylethanesulfonamides (SES-sulfonamides), which can be removed under milder conditions, thereby expanding the utility of the Richman-Atkins methodology. researchgate.netnih.gov

Process Modifications: To accelerate the reaction, microwave-assisted synthesis has been applied to the condensation step, significantly reducing reaction times. researchgate.net Variations in the base and solvent system, such as using cesium carbonate, have also been employed to facilitate the cyclization. sci-hub.se

| Protecting Group | Key Features | Deprotection Conditions | Reference |

|---|---|---|---|

| Tosyl (Ts) | Traditional group; promotes cyclization via steric and electronic effects. | Harsh (e.g., concentrated H₂SO₄ or HBr in acetic acid). | lew.roclemson.edu |

| Nosyl (Ns) | Alternative aryl sulfonamide; explored for different reactivity. | Milder than tosyl, often involving thiols. | clemson.edu |

| SES-sulfonamide | Easily cleaved under mild conditions using fluoride sources. | Mild (e.g., CsF in DMF). | researchgate.netnih.gov |

Transitioning the synthesis of 1,4,7,10-tetraazacyclododecane sulfate from the laboratory to an industrial scale introduces several critical considerations. The traditional Richman-Atkins synthesis, while effective, suffers from poor atom economy due to the use of high molecular weight protecting groups that are removed and discarded. orgsyn.orgsci-hub.se The reliance on large volumes of solvents and the labor-intensive nature of the process are also significant drawbacks for large-scale production. orgsyn.orgsci-hub.se

Key factors for industrial-scale yield enhancement and process viability include:

Cost-Effectiveness and Efficiency: There is a strong industrial imperative to develop synthetic processes that are both cost-saving and efficient. google.com This includes reducing the number of synthetic steps, minimizing the use of expensive reagents, and shortening reaction times. google.com

Waste Reduction and Environmental Impact: Modern industrial chemistry prioritizes environmentally benign processes. This involves moving away from hazardous reagents and minimizing waste streams, which is a major challenge for syntheses that generate substantial byproducts from protecting groups. google.com

Process Optimization: Significant yield improvements can be achieved by focusing on the work-up and purification stages. For related compounds, optimized precipitation and isolation procedures have been shown to dramatically increase yields to over 80% on a large scale by selectively isolating the desired product in high purity. google.com

Energy Consumption: Reducing energy consumption is a key goal in making a process more economical and environmentally friendly. Methods that operate at lower temperatures or for shorter durations can significantly reduce production costs. google.com

| Consideration | Challenge in Traditional Methods | Approach for Enhancement | Reference |

|---|---|---|---|

| Atom Economy | Use of heavy protecting groups (e.g., tosyl) that are later removed. | Develop alternative pathways that avoid protecting groups. | orgsyn.orgsci-hub.se |

| Yield & Purity | Losses during multi-step synthesis and purification. | Optimize work-up, precipitation, and purification steps. | google.comgoogle.com |

| Environmental Impact | Large solvent volumes; hazardous reagents and byproducts. | Use greener solvents; develop syntheses with fewer toxic components. | google.comgoogle.com |

| Cost & Energy | Labor-intensive steps, long reaction times, and high energy input. | Shorten reaction steps (e.g., via catalysis or microwave). | researchgate.netgoogle.com |

Advanced Purification and Analytical Characterization Techniques in Synthetic Schemes

The final purity of 1,4,7,10-tetraazacyclododecane and its sulfate salt is critical, especially for applications in pharmaceuticals and medical imaging. Therefore, robust purification and analytical methods are essential components of any synthetic scheme.

Common laboratory-scale purification techniques include sublimation, crystallization, and flash column chromatography over silica (B1680970) gel. chemicalbook.comnih.govmdpi.com For industrial-scale production, more advanced and scalable methods are employed. Nanofiltration has emerged as a powerful technique for purifying related derivatives like DOTA, effectively removing ionic contaminants and allowing for the isolation of a highly purified product. quickcompany.ingoogle.com Another effective large-scale method involves an initial crystallization step to remove bulk impurities like sodium chloride, followed by treatment with strongly acidic or basic ion-exchange resins to achieve high purity. google.com

A suite of analytical techniques is used to confirm the identity, structure, and purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for structural elucidation and purity assessment. orgsyn.org High-Performance Liquid Chromatography (HPLC) is routinely used to determine purity with high precision. nih.gov Further confirmation is provided by High-Resolution Mass Spectrometry (HRMS), which gives an exact mass measurement, and Infrared (IR) Spectroscopy, which identifies characteristic functional groups. mdpi.com

| Technique | Purpose | Scale | Reference |

|---|---|---|---|

| Crystallization | Removal of bulk impurities (e.g., salts). | Lab & Industrial | google.com |

| Sublimation | Purification of volatile solids. | Lab | chemicalbook.com |

| Column Chromatography | Separation based on polarity. | Lab | nih.govmdpi.com |

| Ion-Exchange Resin | Removal of ionic impurities. | Lab & Industrial | google.com |

| Nanofiltration | High-purity separation based on molecular weight cutoff. | Industrial | quickcompany.ingoogle.com |

| NMR Spectroscopy | Structure confirmation and purity analysis. | Analytical | orgsyn.org |

| HPLC | High-precision purity determination. | Analytical | nih.gov |

| HRMS | Exact mass determination and formula confirmation. | Analytical | mdpi.com |

Rational Design and Chemical Functionalization Strategies for 1,4,7,10 Tetraazacyclododecane Derivatives

Synthesis of Poly(amino carboxylate) Derivatives (e.g., DOTA, DO3A)

Derivatives of 1,4,7,10-tetraazacyclododecane (B123705) featuring carboxylate pendant arms, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), are renowned for their ability to form highly stable complexes with a wide range of metal ions. rsc.org The synthesis of these ligands and their conjugates can be broadly categorized into solid-phase and solution-phase techniques, each offering distinct advantages.

Total Solid-Phase Synthesis Techniques for Peptide Conjugates

Total solid-phase synthesis (SPS) provides a highly efficient and cost-effective route for preparing DOTA-peptide conjugates. nih.govresearchgate.net This methodology involves building the DOTA chelator directly onto a peptide that remains attached to a solid resin support. nih.gov A common approach begins with the acylation of the N-terminus of the resin-bound peptide using bromoacetic acid. Subsequently, the parent macrocycle, cyclen, is introduced, leading to a nucleophilic displacement of the bromide. The final step involves the trialkylation of the remaining cyclen amines with tert-butyl bromoacetate, followed by cleavage from the resin and deprotection to yield the final DOTA-peptide conjugate. nih.gov

| Synthesis Technique Comparison | Mechanical Agitation | Ultrasonic Agitation |

| Total Synthesis Time (DOTA-TATE) | ~540 min | ~70 min |

| Total Synthesis Yield (DOTA-TATE) | ~23% | ~29% |

| Reagent Requirement | Standard | Reduced by half |

This interactive table summarizes the improvements in DOTA-TATE synthesis achieved by using ultrasonic agitation compared to standard mechanical agitation during solid-phase peptide synthesis. nih.govacs.org

Solution-Phase Synthesis Approaches for Diverse Side-Arm Incorporation

Solution-phase synthesis remains a vital technique, particularly for medium- to large-scale production and for creating conjugates where solid-phase methods are less practical. lookchem.com An improved solution-phase method for conjugating DOTA to peptides like Tyr3-Lys5(Dde)-octreotide (TOC(Dde)) and Tyr3-Lys5(Dde)-octreotate (TATE(Dde)) has been developed. lookchem.com This approach utilizes unprotected DOTA in a water/DMF solvent system with coupling agents such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), along with a base like N,N-diisopropylethylamine (DIPEA). lookchem.com

This method achieves high coupling reaction yields (>98%) within a short timeframe (2 hours) and avoids the formation of significant side products. lookchem.com It circumvents issues associated with using protected DOTA derivatives, such as DOTA-tris-tert-butyl ester, which can suffer from incomplete deprotection or cause peptide degradation under harsh acidic cleavage conditions. lookchem.comresearchgate.net The versatility of solution-phase synthesis allows for the straightforward incorporation of a wide variety of side-arms, enabling the fine-tuning of the physicochemical properties of the final conjugate. researchgate.netacs.org

Integration of Amide and Thiol Pendant Arms (e.g., DOTAM, Sulfur-Containing Analogues)

Modifying the donor atoms of the pendant arms from carboxylates to amides or sulfur-containing groups alters the electronic properties and coordination chemistry of the resulting ligand. This strategy is employed to modulate the stability, selectivity, and reactivity of the metal complexes.

Design and Synthesis of Ligands with Modified Donor Sets

Replacing the carboxylate arms of DOTA with sulfur-containing pendants creates chelators with different affinities for metal ions. A series of novel cyclen derivatives bearing sulfide (B99878) side-arms have been synthesized and characterized, including:

DO4S : 1,4,7,10-tetrakis[2-(methylsulfanyl)ethyl]-1,4,7,10-tetraazacyclododecane

DO3S : 1,4,7,tris[2-(methylsulfanyl)ethyl]-1,4,7,10-tetraazacyclododecane

DO2A2S : 1,7-bis[2-(methylsulfanyl)ethyl]-4,10-diacetic acid-1,4,7,10-tetraazacyclododecane rsc.org

These sulfur-containing analogues are designed to target softer metal ions. researchgate.net The synthesis of these compounds involves the N-functionalization of the cyclen scaffold with appropriate sulfur-containing alkylating agents. rsc.org The introduction of these modified donor sets results in unique acid-base properties and coordination capabilities compared to their carboxylate counterparts. rsc.org

Introduction of Redox-Active Functionalities

The incorporation of redox-active groups, such as thiols, into the structure of DOTA and DO3A derivatives can impart sensitivity to the local redox environment. This is particularly relevant for developing responsive imaging agents. nih.govnih.gov A homologous series of DOTA-gadolinium(III) complexes bearing thiol-terminated alkyl sidechains of varying lengths (from three to nine carbons) has been synthesized. nih.govepa.gov

The synthesis involves conjugating a linker with a protected thiol group (e.g., a trityl group) to one of the macrocycle's nitrogen atoms, followed by deprotection and complexation with a metal ion. nih.govnih.gov These thiol-bearing complexes can bind to proteins like human serum albumin (HSA) through a disulfide linkage with cysteine-34, a process that is sensitive to the presence of other biological thiols like homocysteine. nih.govnih.gov This redox-sensitive binding can modulate the properties of the complex, making them useful as biomarkers for interrogating tumor redox status. nih.gov

| Compound | Sidechain Length | Binding to HSA | Inhibition by Homocysteine |

| Gd-DOTA-C3-SH | 3 Carbons | Single-site | Yes |

| Gd-DOTA-C6-SH | 6 Carbons | Single-site | Yes |

| Gd-DOTA-C7-SH | 7 Carbons | Single-site | Yes |

| Gd-DOTA-C8-SH | 8 Carbons | Multi-site | Partial |

| Gd-DOTA-C9-SH | 9 Carbons | Multi-site | Partial |

This interactive table summarizes the binding characteristics of Gd(III)-DOTA complexes with varying thiol-terminated alkyl sidechain lengths to human serum albumin (HSA). nih.govepa.gov

Implementation of 'Click' Chemistry and Other Bio-Orthogonal Functionalization Methods

"Click" chemistry and other bio-orthogonal reactions represent a paradigm shift in the conjugation of complex molecules. cas.orgnih.gov These reactions are characterized by high yields, specificity, and biocompatibility, allowing for the precise coupling of chelators to biomolecules in complex biological environments without interfering with native biochemical processes. wikipedia.orgnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. cas.orgnobelprize.org To leverage this, DOTA derivatives bearing azide (B81097) or alkyne functionalities have been synthesized. For example, 1,4,7,10-tetra-azacyclododecan-1,4,7,10-tetra-azidoethylacetic acid (DOTAZA) and related analogues are "clickable" versions of DOTA that can be readily functionalized via their side-chain azide groups. nih.gov Similarly, DOTA has been linked to a carbohydrate moiety bearing an azido-arm, which then enables conjugation to a propargylated peptide via CuAAC. rsc.org

For applications in living systems where the toxicity of copper is a concern, strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, is employed. wikipedia.orgnobelprize.org Other bio-orthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, have also been utilized for functionalizing DOTA derivatives. nih.govnobelprize.org These advanced ligation strategies enable the modular and site-specific labeling of sensitive biomolecules with DOTA-based metal complexes. researchgate.net

Stereoselective Synthesis and Chiral Ligand Design for Defined Conformations

The introduction of chirality into the 1,4,7,10-tetraazacyclododecane (cyclen) framework is a critical strategy for controlling the coordination geometry and properties of its metal complexes. The lanthanide complexes of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a key cyclen derivative, can exist as two main diastereomers in solution: the square antiprismatic (SAP) and the twisted square antiprismatic (TSAP) isomers. The design of chiral ligands that favor a specific conformation is highly desirable, as properties like the relaxivity of gadolinium-based MRI contrast agents are dependent on this geometry. biomedres.usnih.gov

Stereoselective synthesis of chiral DOTA analogues can be achieved by starting with enantiopure precursors. One established route involves the use of chiral aziridines to construct the macrocyclic backbone. researchgate.net This method allows for the synthesis of cyclen derivatives with defined stereochemistry on the ring itself. Subsequent alkylation of the chiral cyclen with protected acetate (B1210297) arms, followed by deprotection, yields the final enantiopure DOTA-like ligands. researchgate.net The introduction of chiral centers directly onto the macrocycle scaffold has been shown to significantly influence the properties of the resulting metal complexes, often leading to a higher abundance of the TSAP geometry, which can be advantageous for certain imaging applications. biomedres.usnih.gov

An alternative approach involves introducing substituents with stereogenic centers on the pendant arms of the DOTA molecule. Research has shown that even when starting from achiral or racemic materials, diastereoselective synthesis of tetra-substituted DOTA derivatives is possible. chemrxiv.orgchemrxiv.org In these cases, stereochemical resolution can occur during the metal chelation step. For instance, the synthesis of DOTA derivatives with α-aryl substituents can proceed through the formation of an enolate, stabilized by the aryl group, during complexation. This process can drive the reaction toward the formation of a single, thermodynamically favored homochiral diastereoisomer. chemrxiv.orgchemrxiv.org This powerful strategy broadens the scope of accessible chiral DOTA-type ligands without the prerequisite of enantiopure starting materials for the pendant arms.

| Chiral Derivative Type | Synthetic Strategy | Key Outcome |

| Backbone Chirality | Synthesis from chiral aziridines followed by N-alkylation. researchgate.net | Enantiopure cyclen backbone, influences SAP/TSAP isomer ratio. biomedres.usresearchgate.net |

| Pendant Arm Chirality | Alkylation with chiral pendant arms (e.g., from R-phenyl glycine). chemrxiv.org | Introduces stereocenters on the coordinating arms. |

| Diastereoselective Chelation | Alkylation with racemic or achiral α-aryl acetic acid derivatives. chemrxiv.orgchemrxiv.org | Stereochemical resolution occurs during metal complexation, favoring a single diastereoisomer. chemrxiv.orgchemrxiv.org |

Strategic Polymethylation and Macrocycle Rigidification for Enhanced Stability

Modifying the structural dynamics of the cyclen macrocycle is crucial for optimizing the stability and inertness of its metal complexes. While the inherent flexibility of the 12-membered ring allows it to accommodate various metal ions, pre-organizing the ligand into a more rigid conformation can enhance the thermodynamic stability and kinetic inertness of the resulting complex. One strategy to achieve this is through the strategic methylation of the macrocyclic nitrogen atoms.

N-methylation introduces steric bulk and alters the electronic properties of the donor nitrogen atoms, which in turn influences the coordination geometry and stability of the complex. For example, studies on Co(II) and Fe(II) complexes with cyclen derivatives featuring methyl groups on the macrocyclic amines have been conducted. rsc.org These high-spin complexes demonstrate how N-methylation impacts the magnetic and spectroscopic properties, which are intrinsically linked to the ligand's conformation and the complex's stability. While these studies focus on paramagnetic shift agents, the principles of conformational control through methylation are broadly applicable. rsc.org The introduction of methyl groups can lock the macrocycle into a specific conformation, thereby reducing the energetic cost of complexation and increasing the kinetic barrier to decomplexation.

While polymethylation is a key strategy, it is one of several methods to enforce rigidity. An alternative and widely explored approach is the introduction of covalent cross-bridges. For instance, reacting cyclen with 1,2-dibromoethane (B42909) connects adjacent nitrogen atoms with an ethano bridge. ua.pt This modification creates a constrained, pre-organized structure that reduces the flexibility of the ligand. researchgate.net Such cross-bridged ligands often form complexes with smaller thermodynamic stability due to the strain imposed by the rigid framework, but they can exhibit significantly enhanced kinetic inertness, which is critical for in vivo applications where preventing metal release is paramount. ua.ptresearchgate.net Comparing these strategies highlights that while both induce rigidity, N-methylation offers a more subtle tuning of the ligand's electronic and steric properties.

| Rigidification Strategy | Modification | Impact on Complex Properties |

| Polymethylation | Addition of methyl groups to macrocyclic nitrogen atoms. | Alters electronic properties of donor atoms; influences coordination geometry and spectroscopic properties. rsc.org |

| Cross-Bridging | Covalently linking adjacent nitrogen atoms (e.g., with an ethano bridge). ua.pt | Pre-organizes the ligand cavity; can increase kinetic inertness but may introduce strain, lowering thermodynamic stability. researchgate.net |

Covalent Conjugation to Macromolecules and Advanced Nanomaterials for Research Probes

The utility of 1,4,7,10-tetraazacyclododecane derivatives as research probes is vastly expanded by their covalent attachment to larger entities, such as biological macromolecules and advanced nanomaterials. This conjugation strategy combines the exceptional metal-chelating properties of the macrocycle with the specific targeting or functional capabilities of the larger molecule or material. Bifunctional chelating agents, which possess a reactive functional group for covalent attachment while retaining their ability to bind metal ions, are essential for this purpose.

Derivatives of DOTA are frequently conjugated to peptides and proteins to create targeted radiopharmaceuticals and imaging agents. A common approach involves solid-phase peptide synthesis, where a protected DOTA derivative is coupled to a resin-bound peptide. Subsequent deprotection and cleavage yield the final DOTA-peptide conjugate. google.com DOTA can also be activated with N-hydroxysulfosuccinimide to facilitate its conjugation to monoclonal antibodies for applications in radioimmunotherapy. nih.gov These macromolecular conjugates are designed to deliver a radioactive metal ion specifically to a target tissue, such as a tumor, for diagnostic imaging or therapeutic purposes.

In the realm of nanotechnology, cyclen derivatives are being integrated with advanced materials to create sophisticated multimodal probes. For example, DOTA complexes have been covalently attached to the surface of quantum dots (QDs). researchgate.net In one such construct, vascular endothelial growth factor (VEGF) was also attached to the QD surface, creating a probe capable of targeting VEGF receptors for dual positron emission tomography (PET) and near-infrared fluorescence imaging. researchgate.net Furthermore, DOTA has been used for the radiolabeling of carbon nanotube bioconjugates, chelating radioisotopes like ⁶⁴Cu for biomedical applications. nih.gov Functionalization extends to inorganic materials as well, with DOTA-functionalized silica (B1680970) gel being used in various research contexts. rsc.org These examples underscore the versatility of cyclen derivatives in creating advanced hybrid materials for a wide range of scientific research.

| Conjugate Type | Example Macromolecule/Nanomaterial | Application |

| Macromolecule | Peptides | Targeted radiopharmaceuticals google.com |

| Monoclonal Antibodies | Radioimmunotherapy nih.gov | |

| Oligonucleotides | Probes for studying nucleic acid interactions rsc.org | |

| Nanomaterial | Quantum Dots (QDs) | Multimodal (PET/Optical) imaging probes researchgate.net |

| Carbon Nanotubes | Radiotracer carriers for biomedical applications nih.gov | |

| Silica Gel | Functionalized solid supports rsc.org |

Comprehensive Coordination Chemistry of 1,4,7,10 Tetraazacyclododecane Derivatives

Metal Ion Chelation Mechanisms and Speciation Studies

The chelation of a metal ion by DOTA is a complex process involving the coordination of the metal ion within the pre-organized cavity of the macrocycle. The ligand encapsulates the metal ion through its four nitrogen atoms and the four carboxylate oxygen atoms from the pendant arms. This process is highly dependent on the solution's pH, as the ligand must deprotonate to make its lone pairs of electrons available for coordination.

In aqueous solutions, the speciation of metal-DOTA complexes is characterized by the presence of various protonated forms, especially at lower pH values. For instance, studies on the Lead(II)-DOTA system have identified several distinct species in equilibrium. researchgate.netnih.gov As the pH of the solution decreases, the carboxylate arms and ring nitrogens of the DOTA ligand become protonated, leading to the formation of differently protonated complexes. These can be represented as [M(HnL)], where L is the fully deprotonated ligand.

Using techniques such as pH potentiometry, UV-vis spectroscopy, and NMR spectroscopy, researchers have identified species such as [Pb(H3L)]+, [Pb(H2L)], [Pb(HL)]−, and the fully formed [Pb(L)]2– complex. researchgate.netnih.govbenthamopenarchives.com The distribution of these species is a direct function of pH; the fully deprotonated complex [ML]n- dominates at neutral and higher pH, while the protonated forms become more prevalent in acidic conditions. researchgate.netnih.gov This stepwise deprotonation and coordination mechanism is fundamental to understanding the stability and kinetic behavior of these complexes.

Thermodynamic Stability Analysis of Metal Complexes

The thermodynamic stability of a metal complex is a measure of the strength of the metal-ligand interaction at equilibrium. It is a critical factor in determining the suitability of a chelator for various applications. For DOTA and its derivatives, this stability is exceptionally high due to the macrocyclic effect, which entails a favorable pre-organized structure for metal binding.

The DOTA ligand is known to form highly stable complexes with a wide array of metal ions, including lanthanides and divalent metals. The determination of these constants is performed using methods like potentiometric titration, spectrophotometry, and capillary electrophoresis. researchgate.netnih.gov The high stability of these complexes makes direct measurement challenging, often requiring competitive titration methods. researchgate.net

| Metal Ion | log Kf or logβ | Conditions | Reference |

|---|---|---|---|

| Pb2+ | 25.3 (logβ[PbL]) | T = 298 K, I = 0.1 M NaCl | researchgate.netnih.gov |

| Sm3+ | 23.36 | T = 298 K | nih.gov |

| Dy3+ | 23.93 | T = 298 K | nih.gov |

| Yb3+ | 23.39 | T = 298 K | nih.gov |

| Lu3+ | 23.06 | T = 298 K | nih.gov |

| Cu2+ | 21.98 | T = 298 K, I = 1.0 M KCl | nih.gov |

| Zn2+ | 20.88 | T = 298 K, I = 1.0 M KCl | nih.gov |

| Gd3+ | ~28 (log K) | - | nih.gov |

The binding of metal ions by DOTA is intimately linked to the ligand's protonation state. DOTA has multiple protonation sites: the four carboxylate groups and the four nitrogen atoms of the macrocyclic ring. The protonation constants (expressed as pKa or log KH) describe the affinity of these sites for protons. The first two protonations occur at opposing ring nitrogen atoms, followed by the protonation of the remaining two nitrogens, and finally the four carboxylate groups at very low pH. benthamopenarchives.com

The stability of metal-DOTA complexes is markedly influenced by pH. As previously discussed, low pH promotes the protonation of the free ligand, shifting the equilibrium away from complex formation. Furthermore, acidic conditions can facilitate the dissociation of the complex through a proton-assisted pathway. researchgate.net Studies on Pb2+-DOTA show that while the complex is stable at neutral pH, it undergoes progressively faster decomplexation as the pH drops below 2.0. researchgate.netnih.gov Similarly, Gd(DOTA)- complexes show only slight structural changes down to pH 1.5, demonstrating their high resistance to acid-mediated dissociation compared to acyclic chelators. researchgate.net

Ionic strength (I) of the solution also plays a role in complex stability. Stability constants are thermodynamic equilibrium constants, which are formally dependent on the activities of the species, not their concentrations. By performing measurements in a medium with a high concentration of a background electrolyte (e.g., 0.1 M NaCl or 1.0 M KCl), the activity coefficients are held reasonably constant, allowing for the determination of concentration-based constants. researchgate.netnih.gov Variations in ionic strength can alter these activity coefficients and thus lead to different measured stability constant values. elsevierpure.com

To appreciate the exceptional stability of DOTA complexes, it is useful to compare them with complexes of well-known acyclic chelating agents like diethylenetriaminepentaacetic acid (DTPA) and ethylenediaminetetraacetic acid (EDTA). Due to its pre-organized macrocyclic structure, DOTA generally forms more thermodynamically stable complexes than its linear counterparts. akjournals.com

The general order of thermodynamic stability for many metal ions is DOTA > DTPA > EDTA. akjournals.com This enhanced stability, known as the macrocyclic effect, is a significant advantage of DOTA-based ligands.

| Metal Ion | log K (DOTA) | log K (DTPA) | log K (EDTA) |

|---|---|---|---|

| Pb2+ | 25.3 | 18.8 | 18.0 |

| Gd3+ | ~28 | ~22 | 17.4 |

| Cu2+ | 22.0 | 21.5 | 18.8 |

| Zn2+ | 20.9 | 18.8 | 16.5 |

Kinetic Inertness and Exchange Dynamics of Metal Complexes

While thermodynamic stability describes the position of the equilibrium, kinetic inertness refers to the speed at which the complex forms and dissociates. For many applications, particularly in vivo, kinetic inertness is even more critical than thermodynamic stability. nih.govresearchgate.net A complex can be thermodynamically stable yet kinetically labile, meaning it dissociates quickly. DOTA complexes are renowned for being both highly stable and exceptionally kinetically inert. nih.gov

The formation of lanthanide-DOTA complexes is notably slow, especially at low pH. At pH 2.0, the formation rate is extremely low, with very little complex detected even after five days. nih.gov However, at a higher pH of 6.0, the reaction is nearly complete within minutes. nih.gov This pH dependence is a direct consequence of the need for ligand deprotonation.

The dissociation of these complexes is even slower. Studies on lanthanide-DOTA complexes have shown that after formation at pH 6.0, no release of the metal ion was detected even after 24 hours in a strongly acidic solution (0.1 M HCl). nih.gov This remarkable kinetic inertness prevents the release of potentially toxic free metal ions in biological systems and is a key reason for the widespread use of Gd(DOTA)- as an MRI contrast agent. nih.gov The dissociation primarily occurs through a proton-assisted mechanism, but the rates are orders of magnitude slower than for acyclic chelates like DTPA and EDTA. researchgate.netresearchgate.net

Measurement of Complex Formation Kinetics and Association Rate Constants

The formation of metal complexes with 1,4,7,10-Tetraazacyclododecane (B123705) derivatives, such as the widely studied 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA), is often a slow process. tandfonline.comnih.gov The rate of complexation can be significantly influenced by factors such as pH. For instance, the formation rate of DOTA-metal complexes is extremely low at a pH of 2.0, with very little complex detected even after five days. sci-hub.senih.govresearchgate.net In contrast, at a pH of 6.0, the reaction is much faster, with almost no free DOTA remaining after just four minutes. sci-hub.senih.govresearchgate.net

The kinetics of complex formation are often described by second-order rate laws, where the rate is dependent on the concentrations of both the metal ion and the ligand. The association rate constant (ka) quantifies the rate of complex formation. sprpages.nl For lanthanide complexes with DOTA, these constants have been determined using techniques such as capillary electrophoresis. sci-hub.senih.gov The reaction between an immobilized ligand and an analyte is generally assumed to follow pseudo-first-order kinetics. sprpages.nl

Table 1: Second-Order Kinetic Association Rate Constants for Lanthanide-DOTA Complexes at pH 4.2 and 25°C

| Lanthanide Ion | Association Rate Constant (ka) (mM-1min-1) |

|---|---|

| Sm³⁺ | 1.44 x 10⁻² |

| Dy³⁺ | 5.20 x 10⁻² |

| Yb³⁺ | 4.56 x 10⁻² |

| Lu³⁺ | 4.54 x 10⁻² |

Data sourced from Zhu and Lever (2002). sci-hub.senih.gov

Investigation of Dissociation Kinetics and Transmetallation Processes with Endogenous Ions

The dissociation of metal complexes of 1,4,7,10-Tetraazacyclododecane derivatives is a critical aspect of their kinetic inertness. These reactions are often catalyzed by acid. tandfonline.comrsc.org For instance, the dissociation of trivalent lanthanide complexes of 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (DO2A) follows a rate law that includes an acid-dependent pathway. rsc.org In strongly acidic conditions, such as 0.1 M HCl, lanthanide-DOTA complexes have been shown to be highly resistant to dissociation, with no detectable release of the free ligand after 24 hours. nih.gov

The rate of dissociation can also be influenced by the presence of other ions in the solution. For example, the dissociation of LnDO2A⁺ complexes shows a first-order dependence on the concentration of acetate (B1210297) ions. rsc.org The dissociation rate constants for these complexes are generally consistent with their thermodynamic stability, meaning that more stable complexes tend to dissociate more slowly. rsc.org

Transmetallation, the exchange of a metal ion from a complex to another ligand or the displacement of the metal by an endogenous ion, is a key consideration for in vivo applications. The high kinetic stability of complexes like those formed with DOTA derivatives is crucial to prevent the release of potentially toxic metal ions. researchgate.net

Factors Governing Kinetic Stability

The remarkable kinetic stability of metal complexes with macrocyclic ligands like DOTA is largely attributed to the rigidity of the cyclic structure. tandfonline.com This structural preorganization minimizes the conformational changes required for complexation and dissociation, thereby increasing the kinetic barrier for these processes. The stability of these complexes is significantly higher than that of their linear analogues. tandfonline.com

Furthermore, the thermodynamic stability of the complex plays a direct role in its kinetic inertness. A higher thermodynamic stability constant generally correlates with a slower dissociation rate. rsc.org The nature of the pendant arms on the macrocyclic ring also influences stability. For instance, replacing acetate arms with methylenephosphonate groups can affect the relative stability of different isomeric forms of the complex. acs.org

Structural Elucidation of Metal Complexes

The three-dimensional structure of metal complexes with 1,4,7,10-Tetraazacyclododecane derivatives is fundamental to understanding their properties and reactivity. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating these structures.

Detailed Conformational Analysis (e.g., Square-Antiprismatic (SAP) and Twisted Square-Antiprismatic (TSAP) Isomers)

Lanthanide complexes of DOTA and its analogues can exist as different isomers in solution, most notably the square-antiprismatic (SAP) and twisted square-antiprismatic (TSAP) geometries. acs.orgacs.orgnih.govnih.gov These isomers differ in the arrangement of the donor atoms around the central metal ion and can have distinct properties, such as water exchange kinetics, which are important for applications like magnetic resonance imaging (MRI). acs.orgnih.govnih.gov

The relative stability of the SAP and TSAP isomers can be influenced by the nature of the pendant arms. For example, the substitution of acetate arms with bulkier methylenephosphonate groups tends to stabilize the TSAP isomer due to increased steric strain in the SAP conformation. acs.org The interconversion between these isomers, a process known as enantiomerization, involves both the rotation of the pendant arms and the inversion of the chelate rings formed by the macrocyclic framework. acs.org

Determination of Coordination Number and Geometry around Metal Centers

The coordination number of metal ions in complexes with 1,4,7,10-Tetraazacyclododecane derivatives is typically eight or nine. researchgate.net The macrocyclic ligand itself provides four nitrogen donor atoms. Additional coordination sites are occupied by donor atoms from the pendant arms and, in some cases, by water molecules.

The geometry around the metal center is dictated by the coordination number and the constraints of the ligand. For instance, in an aqua(1,4,7,10-tetraazacyclododecane)zinc(II) complex, the Zn(II) ion exhibits a slightly distorted square-pyramidal coordination environment, with the four nitrogen atoms of the cyclen ring forming the base and a water molecule at the apical position. nih.gov In lanthanide-DOTA complexes, the eight donor atoms from the ligand (four nitrogen and four oxygen atoms) and a potential ninth coordinated water molecule lead to the aforementioned SAP and TSAP geometries.

Role of Coordinated Water Molecules

Coordinated water molecules can play a significant role in the structure and properties of these metal complexes. In many lanthanide-DOTA complexes, a single water molecule occupies the ninth coordination site, "capping" the complex. nih.gov This coordinated water molecule is crucial for the relaxivity of gadolinium-based MRI contrast agents. acs.orgnih.govnih.gov

The pKa of a coordinated water molecule can be determined by potentiometric pH titrations and is influenced by the metal ion and the ligand's properties. acs.orgnih.gov There is also evidence suggesting that in some cases, the "capping" water molecule may be hydrogen-bonded to the acetate oxygens of the DOTA sidearms rather than being directly coordinated to the lanthanide ion. nih.gov

Specific Coordination Profiles with Diverse Metal Ions

The versatility of 1,4,7,10-tetraazacyclododecane derivatives allows for their application in diverse fields, from medical imaging to catalysis. cd-bioparticles.net The structural modifications of the cyclen backbone lead to enhanced properties such as increased stability and varied coordination qualities. cd-bioparticles.net

Complexes of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with trivalent lanthanide ions (Ln³⁺) are characterized by exceptionally high thermodynamic and kinetic stability. acs.org These complexes are of significant interest, particularly in the field of medical imaging. rsc.org

The coordination number for lanthanide complexes with DOTA is typically 8 or 9. researchgate.net The lanthanide ion is bound by the four nitrogen atoms of the cyclen ring and the four carboxylate oxygen atoms of the pendant arms. mdpi.com In many cases, a water molecule also coordinates to the metal center, completing the coordination sphere. mdpi.comresearchgate.net

The stability of these complexes is a critical factor for their in vivo applications. acs.org For instance, the gadolinium(III) complex of DOTA (Gd-DOTA) is one of the most stable complexes used as a contrast agent in Magnetic Resonance Imaging (MRI). nih.govnih.gov Its high stability prevents the release of toxic free Gd³⁺ ions in the body. nih.gov The stability constants for various Ln(DOTA)⁻ complexes are exceedingly high, often with log K values exceeding 23. acs.org

The formation of Ln(DOTA)⁻ complexes can be a slow process, often requiring elevated temperatures to achieve reasonable reaction rates. nih.govwsu.edu The rate-determining step is believed to be the intramolecular rearrangement of the ligand's donor atoms around the metal ion. wsu.edu

The nature of the pendant arms on the cyclen ring can influence the properties of the lanthanide complexes. For example, replacing the acetate arms with tetraaminophosphonate groups can create complexes that are responsive to pH and temperature, making them suitable for specialized imaging applications. nih.gov Similarly, tetraamide derivatives of DOTA also form stable complexes with lanthanides. nih.govcdnsciencepub.com

The stereochemistry of these complexes is also noteworthy, with different isomers possible depending on the arrangement of the pendant arms. For instance, lanthanide complexes with chiral DOTA derivatives can exist predominantly as twisted square antiprism (TSAP) isomers. acs.org

| Lanthanide Ion | log KML | Reference |

|---|---|---|

| Ce³⁺ | 24.6 | |

| Eu³⁺ | ~24 | acs.org |

| Gd³⁺ | >23 | acs.org |

| Yb³⁺ | 26.4 | |

| Lu³⁺ | >23 | acs.org |

| Y³⁺ | >23 | acs.org |

The coordination chemistry of lead(II) with DOTA has been a subject of significant interest due to the potential application of lead radioisotopes in nuclear medicine. nih.govunipd.it The Pb²⁺ ion forms highly stable and kinetically inert complexes with DOTA. nih.govunipd.it

Recent studies have reinvestigated the thermodynamic stability of Pb(II)-DOTA complexes, revealing significantly higher stability constants than previously reported. nih.govbohrium.comresearchgate.net The complexation involves the formation of differently protonated species, including [PbH₃L]⁺, [PbH₂L], [PbHL]⁻, and [PbL]²⁻, with the fully deprotonated complex [PbL]²⁻ being the predominant species at physiological pH. nih.govunipd.it

The unique stereochemistry of Pb(II) complexes is influenced by the presence of a stereochemically active 6s² lone pair of electrons. mdpi.comresearchgate.net This lone pair can lead to a hemidirected coordination geometry, where the ligands are not evenly distributed around the metal ion. mdpi.comresearchgate.net This results in a distorted coordination sphere. researchgate.net In the case of Pb(II)-DOTA, the complexation involves the interaction of the lead 6s² electrons with the accepting 6p orbitals of the ligand. mdpi.com

| Species | logβ |

|---|---|

| [PbH₃L]⁺ | 33.1 ± 0.2 |

| [PbH₂L] | 32.00 ± 0.06 |

| [PbHL]⁻ | 29.28 ± 0.06 |

| [PbL]²⁻ | 25.3 ± 0.1 |

Cyclen and its derivatives form stable complexes with both copper(I) and copper(II). The coordination geometry and stability of these complexes are influenced by the nature of the pendant arms and the oxidation state of the copper ion.

For copper(II), DOTA and its analogues form highly stable complexes. The Cu(II) ion is typically coordinated by the four nitrogen atoms of the cyclen ring and two of the carboxylate arms, resulting in a pseudo-octahedral geometry. nih.gov The kinetic inertness of Cu(II)-DOTA complexes is notable, though the substitution of acetate arms with phosphonate (B1237965) groups can decrease this inertness while increasing the rate of complexation. rsc.org The stability constant (log K) for the Cu(II)-DOTA complex is reported to be 22.2. berkeley.edu

The coordination environment of Cu(II) in cyclen-based complexes can be distorted square pyramidal, with the four nitrogen atoms in the basal positions and another ligand atom at the apex. nih.govresearchgate.net The presence of different pendant arms, such as picolinate groups, can lead to very high kinetic inertness and thermodynamic stability. researchgate.net

For copper(I), which is a softer metal ion, ligands containing softer donor atoms like sulfur are often employed to enhance stability. However, cyclen derivatives with both nitrogen and sulfur donors have been shown to stably coordinate both Cu(I) and Cu(II). nih.gov

| Ligand | log KML | Reference |

|---|---|---|

| DOTA | 22.2 | berkeley.edu |

| Tetramethylated cyclen | 18.4 | mdpi.com |

| DOTP | Very high | rsc.org |

DOTA and its derivatives are effective chelators for a variety of other transition metal ions, including indium(III). The high affinity of DOTA for these metal ions makes it a valuable tool in various applications, including radiopharmaceuticals. rsc.org For instance, ¹¹¹In-DOTA conjugates are used in SPECT imaging and radiotherapy. rsc.org

The stability of these complexes is a key feature. DOTA forms strong complexes with numerous transition metal ions, with stability constants (log K) often exceeding 20. berkeley.edu This strong binding is essential for preventing the release of the metal ion in biological systems.

The coordination chemistry of DOTA is adaptable to the preferred coordination number of the specific metal ion. While larger ions like lanthanides favor a coordination number of nine, smaller transition metals may adopt lower coordination numbers, such as six. berkeley.edu

The versatility of the cyclen framework allows for the design of ligands tailored for specific metal ions. For example, by modifying the pendant arms, it is possible to fine-tune the coordination properties and stability of the resulting complexes for applications with radiometals like gallium, yttrium, and zirconium. nih.govnih.gov

| Metal Ion | log KML | Reference |

|---|---|---|

| Zn²⁺ | 21.1 | berkeley.edu |

| Cd²⁺ | 21.3 | berkeley.edu |

| Ni²⁺ | 20.5 | berkeley.edu |

| Co²⁺ | 20.3 | berkeley.edu |

| Fe³⁺ | 24.4 | berkeley.edu |

Advanced Spectroscopic and Computational Investigations of 1,4,7,10 Tetraazacyclododecane Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed investigation of 1,4,7,10-Tetraazacyclododecane (B123705) complexes in solution. It provides unparalleled insights into the conformational dynamics, ligand-metal interactions, and protonation behavior of these systems.

The flexible nature of the 1,4,7,10-Tetraazacyclododecane macrocycle and the coordination of its pendant arms lead to complex conformational equilibria in solution. Variable temperature (VT) NMR spectroscopy is an indispensable technique for studying these dynamic processes. By recording NMR spectra at different temperatures, researchers can observe changes in the rates of conformational exchange, allowing for the determination of thermodynamic and kinetic parameters.

For lanthanide(III) complexes of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a prominent derivative of cyclen, VT-NMR studies have been crucial in understanding the equilibrium between two key isomeric forms: the square-antiprismatic (SAP) and the twisted square-antiprismatic (TSAP) geometries. researchgate.netnih.gov These isomers differ in the arrangement of the acetate (B1210297) pendant arms and the conformation of the macrocyclic ring. Low-temperature NMR spectra can "freeze out" the individual isomers, allowing for their distinct signals to be observed and quantified. researchgate.net

The dynamic processes that can be studied by VT-NMR include:

Enantiomerization: This process involves the interconversion between enantiomeric pairs of a particular isomer and is often associated with the concerted conformational changes of the ethylenic groups of the macrocyclic ring and the rotation of the pendant arms. researchgate.netnih.gov

Isomerization: This refers to the interconversion between the SAP and TSAP isomers. researchgate.net

A ¹H NMR band-shape analysis performed on [Ln(DO2A2P)]³⁻ complexes (where Ln = La and Lu, and DO2A2P is a mixed acetate/phosphonate (B1237965) derivative of cyclen) provided the activation parameters for the enantiomerization of the TSAP form. nih.gov DFT calculations have complemented these experimental findings, suggesting that the enantiomerization process requires both the rotation of the pendant arms and the inversion of the four five-membered chelate rings formed upon coordination of the macrocyclic unit. nih.gov

| Dynamic Process | Description | Technique |

|---|---|---|

| Enantiomerization | Interconversion between enantiomeric pairs of an isomer. Involves conformational changes of the macrocyclic ring and rotation of pendant arms. researchgate.netnih.gov | Variable Temperature NMR |

| Isomerization | Interconversion between different geometric isomers, such as SAP and TSAP. researchgate.net | Variable Temperature NMR |

The chemical shifts of the protons and carbons of the 1,4,7,10-Tetraazacyclododecane ligand are highly sensitive to its coordination environment. Upon complexation with a metal ion, significant changes in the chemical shifts and coupling patterns are observed, providing direct evidence of the ligand-metal interaction. nih.govunipd.it

The addition of a metal ion like Pb²⁺ to a solution of DOTA results in notable variations in the ¹H NMR spectrum. nih.govunipd.it The signals corresponding to the protons of the macrocyclic ring and the acetate arms are shifted, and their multiplicity can change due to restricted rotation upon coordination. nih.govunipd.it For instance, the singlet attributed to the acetate protons of the free ligand is often replaced by more complex patterns, such as two broad resonances or multiplets, upon complexation. unipd.it This is indicative of the acetate arms becoming diastereotopic due to their fixed orientation in the metal complex.

The magnitude and direction of the chemical shift changes can provide qualitative information about the strength and nature of the ligand-metal bonds. nih.govacs.org In some cases, particularly with paramagnetic lanthanide ions, the induced shifts (known as paramagnetic shifts) can be used to obtain detailed structural information about the complex in solution. acs.orgacs.org

A comparison of the experimental ¹³C NMR shifts of [Ln(DO2A2P)]³⁻ (Ln = La and Lu) complexes with those calculated using the GIAO method confirmed that the major isomer observed in solution corresponds to the TSAP isomer. nih.gov This demonstrates the powerful synergy between experimental NMR data and computational chemistry in elucidating the solution structure of these complexes.

| Nucleus | Observation upon Complexation | Information Gained |

|---|---|---|

| ¹H | Significant changes in chemical shifts and coupling patterns of macrocyclic and pendant arm protons. nih.govunipd.it | Confirmation of ligand-metal interaction, information on coordination geometry and dynamics. |

| ¹³C | Changes in chemical shifts of carbon atoms in the ligand backbone and pendant arms. nih.gov | Elucidation of the major isomer in solution when combined with computational methods. |

NMR spectroscopy is a valuable tool for studying the protonation behavior of 1,4,7,10-Tetraazacyclododecane and its derivatives. By monitoring the chemical shifts of the ligand's protons as a function of pH, the sites of protonation and the corresponding pKa values can be determined. elsevierpure.comacs.orgrsc.org This method, often referred to as NMR titration, provides a detailed picture of the protonation sequence of the macrocyclic amines and any acidic pendant groups.

For example, ¹H NMR and potentiometric studies on DOTA and TETA (1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid) revealed a unique protonation scheme where two amino groups are protonated at high pD values, followed by the successive protonation of the four carboxylate groups as the acidity increases. acs.org This leaves two amino groups in the macrocyclic cavity essentially unprotonated, a finding that has significant implications for their complexation behavior. acs.org

Similarly, the protonation constants of DO2A2P were determined by pH-potentiometry and ¹H NMR spectroscopy. elsevierpure.com These studies showed that the first two protonations occur at the macrocyclic ring nitrogens attached to the methylenephosphonate groups, while subsequent protonations occur at the phosphonate groups themselves, accompanied by a proton transfer to the nitrogens bearing the acetate arms. elsevierpure.com

| Ligand | Method | Key Findings |

|---|---|---|

| DOTA | ¹H NMR titration | Two amino groups are protonated at high pD, followed by protonation of the four carboxylate groups at lower pD. acs.org |

| TETA | ¹H NMR titration | Similar protonation behavior to DOTA, with initial protonation of two amino groups. acs.org |

| DO2A2P | ¹H NMR and pH-potentiometry | Stepwise protonation sequence identified, starting with specific macrocyclic nitrogens. elsevierpure.com |

Mass Spectrometry (MS) Applications in Complex Characterization

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI-MS), is a powerful method for the characterization of 1,4,7,10-Tetraazacyclododecane complexes. ESI-MS allows for the gentle transfer of intact complex ions from solution to the gas phase, enabling the determination of their mass-to-charge ratio (m/z). This information is crucial for confirming the stoichiometry of the complexes, typically a 1:1 metal-to-ligand ratio, and for identifying the presence of different protonated or adducted species. thermofisher.comnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected parent ion and analyzing the resulting fragment ions. The fragmentation patterns can help to elucidate the connectivity within the complex and confirm the identity of the metal and the ligand. thermofisher.comnih.gov In some cases, the release of the free metal ion from the complex during fragmentation can be used to identify the metal species. nih.gov

For instance, ESI-MS was used to characterize the Ln(DOTA)⁻ species for four different lanthanide-DOTA complexes, and the results correlated well with the proposed structures. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are invaluable for confirming the elemental composition of the complexes. For example, the successful synthesis of a Gd-azido-DOTA complex was confirmed by HR-FAB mass spectrometry, with the found mass matching the calculated mass with high precision. nih.gov

It is important to note that the ESI process itself can sometimes influence the observed species, and care must be taken in interpreting the results in the context of the solution-phase equilibria. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for studying the formation of metal complexes in solution. While the 1,4,7,10-Tetraazacyclododecane ligand itself may not have strong absorption in the UV-Vis range, its complexation with certain metal ions, or the use of competitive complexation with a chromophoric ligand, can be monitored spectrophotometrically. nih.govresearchgate.net

UV-Vis spectrophotometric titrations, where the absorbance is monitored as a function of the concentration of the metal or ligand, can be used to determine the stability constants of the resulting complexes. nih.govnih.gov This method was used in conjunction with pH potentiometry and NMR spectroscopy to reinvestigate the complexes formed between Pb²⁺ and DOTA, leading to revised and more accurate stability data. nih.gov

The kinetics of complex formation can also be followed by UV-Vis spectroscopy. rsc.org By monitoring the change in absorbance over time, the rate of complexation can be determined. For example, the complexation of Ce(III) with a DOTA derivative was studied by monitoring the disappearance of the absorption maximum characteristic of the aqueous Ce(III) ion. researchgate.net In another application, UV-Vis spectroscopy was used to study the binding of cyclen-acridine conjugates to DNA by observing the hypochromic effects and shifts in the acridine (B1665455) absorption band upon titration with DNA. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules and is a valuable tool for obtaining structural information about 1,4,7,10-Tetraazacyclododecane complexes. The IR spectrum of the ligand changes upon coordination to a metal ion, providing insights into which functional groups are involved in the bonding.

Key vibrational modes that are often analyzed include:

N-H stretching and bending vibrations: Changes in the position and intensity of these bands can indicate the coordination of the secondary amine groups of the macrocycle to the metal center. The stretching modes of N-H in metal complexes are typically observed at a lower frequency compared to the free ligand, which is indicative of a weaker N-H bond due to the formation of a stronger metal-nitrogen (M-N) bond. researchgate.net

C-N stretching vibrations: These vibrations are also sensitive to the coordination environment of the nitrogen atoms.

Vibrations of pendant arms: For derivatives like DOTA, the stretching frequencies of the carboxylate groups (COO⁻) are particularly informative. The separation between the asymmetric and symmetric stretching frequencies of the carboxylate group can provide information about its coordination mode (e.g., monodentate, bidentate, or bridging).

For example, in the characterization of purine-cyclen conjugates and their copper(II) complexes, IR spectroscopy was used to identify key functional groups in the synthesized molecules. nih.gov Similarly, the characterization of newly synthesized macrocyclic complexes often includes IR spectroscopy to confirm the structure and coordination.

Table of Compounds

| Compound Name | Abbreviation/Acronym | Chemical Formula |

|---|---|---|

| 1,4,7,10-Tetraazacyclododecane | cyclen | C₈H₂₀N₄ |

| 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA | C₁₆H₂₈N₄O₈ |

| 1,4,7,10-Tetraazacyclododecane-1,7-bis(acetic acid)-4,10-bis(methylenephosphonic acid) | DO2A2P | C₁₄H₂₈N₄O₁₀P₂ |

| 1,4,8,11-Tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid | TETA | C₁₈H₃₂N₄O₈ |

| Gadolinium | Gd | Gd |

| Lead(II) | Pb²⁺ | Pb |

| Lutetium | Lu | Lu |

| Lanthanum | La | La |

| Cerium(III) | Ce³⁺ | Ce |

| Copper(II) | Cu²⁺ | Cu |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for understanding the intricate structures and properties of 1,4,7,10-Tetraazacyclododecane (cyclen) complexes. These methods complement experimental data, offering insights into conformational landscapes, electronic structures, and the nature of metal-ligand interactions that are often difficult to probe directly.

Molecular mechanics (MM) serves as a cost-effective method for exploring the vast conformational space of flexible molecules like cyclen and its derivatives. youtube.com By employing classical mechanics principles, MM calculations can efficiently identify low-energy conformations of the macrocycle and its metal complexes.

Conformational searching using MM methods, such as the MM3 force field, has been successfully applied to macrocyclic polyamines including 1,4,7,10-tetraazacyclododecane. acs.org These searches typically involve systematic or random rotations of dihedral angles to generate a multitude of possible structures, which are then minimized to find local energy minima. youtube.com While MM methods provide good structural agreement with higher-level calculations, they may not always accurately reproduce the energetic ordering of different conformers due to their simplified treatment of electronic effects. acs.org Nevertheless, MM is an invaluable first step in computational studies, providing a set of plausible structures for further refinement with more accurate quantum mechanical methods.

Table 1: Comparison of Computational Methods for Conformational Analysis

| Method | Principles | Advantages | Limitations |

|---|---|---|---|

| Molecular Mechanics (MM) | Classical mechanics (force fields) | Computationally inexpensive, fast, good for large systems and initial conformational searches. youtube.com | Less accurate for energies, does not describe electronic properties, dependent on force field parameterization. youtube.comacs.org |

| Density Functional Theory (DFT) | Quantum mechanics (electron density) | Good balance of accuracy and computational cost, provides electronic structure information. aip.orgresearchgate.net | More computationally demanding than MM, choice of functional can impact results. aip.org |

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and energetics of 1,4,7,10-tetraazacyclododecane complexes. aip.orgresearchgate.net DFT calculations, often using functionals like B3LYP, provide a quantum mechanical description of the system, offering deeper insights than MM methods. aip.orgacs.org

DFT studies on lanthanide complexes with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a key derivative of cyclen, have been instrumental in understanding their geometries and electronic properties. aip.orgaip.org These calculations have helped to elucidate the coordination environment of the metal ion, including the number of coordinated water molecules and the conformation of the pendant arms. aip.orgnih.gov For instance, DFT has been used to confirm that the local symmetry around the chelated lanthanide ion can be treated as axial, which simplifies the interpretation of spectroscopic data. aip.orgaip.orgnih.gov Furthermore, DFT calculations can accurately predict the relative energies of different isomers, such as the square-antiprismatic (SAP) and twisted square-antiprismatic (TSAP) geometries, which is crucial for understanding the behavior of these complexes in solution. acs.org

A significant application of computational chemistry is the prediction of structural effects and the identification of energy minima for metal complexes of 1,4,7,10-tetraazacyclododecane. By performing full geometry optimizations, researchers can identify stable conformations of these complexes on the potential energy surface. aip.org

DFT calculations have been particularly successful in this area. For lanthanide-DOTA complexes, DFT has been used to determine that the energy minima correspond to two main isomeric forms, the SAP and TSAP geometries. acs.org The calculations can also predict how the relative energies of these isomers change across the lanthanide series. acs.org This predictive power is essential for rationalizing experimental observations and for designing new complexes with specific structural and, consequently, functional properties. For example, understanding the energy minima is key to interpreting the dynamic behavior observed in NMR spectra and the luminescence properties of these complexes. acs.orgrsc.org

The development of computational models capable of accurately predicting protein-ligand binding affinities is a major goal in medicinal chemistry. nih.gov Similar principles are applied to understand the binding of metal ions by chelators like DOTA. DFT calculations can be used to analyze the nature of the metal-ligand bonds and to quantify the binding energy. acs.org For instance, studies have shown that the SAP isomer of lanthanide-DOTA complexes exhibits a higher binding energy of the ligand to the metal ion compared to the TSAP isomer. acs.org These computational approaches are invaluable for understanding the factors that govern the thermodynamic stability of these complexes, which is a critical parameter for their application in fields like medical imaging and therapy. researchgate.net

Luminescence Spectroscopy for Lanthanide-Based Probes

Luminescence spectroscopy is a highly sensitive technique used to study the properties of lanthanide complexes of 1,4,7,10-tetraazacyclododecane and its derivatives. nih.gov Lanthanide ions exhibit unique luminescent properties, including sharp emission bands and long luminescence lifetimes, which make them ideal for use as probes in various applications. d-nb.info

The luminescence of lanthanide ions is typically achieved through the "antenna effect," where an organic ligand, or chromophore, absorbs light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. acs.org The efficiency of this energy transfer is crucial for the brightness of the luminescent probe. nih.gov

Luminescence spectra of europium (Eu³⁺) and terbium (Tb³⁺) complexes with DOTA-like ligands can provide information about the coordination environment of the metal ion. For example, the number of observed emission lines for certain electronic transitions can indicate the symmetry of the complex. aip.orgrsc.org Furthermore, changes in the luminescence properties can be used to sense the presence of specific analytes or changes in the local environment. d-nb.info For instance, the luminescence of certain lanthanide complexes can be quenched or enhanced upon binding to a target molecule.

Table 2: Luminescent Properties of Selected Lanthanide Ions

| Lanthanide Ion | Emitting Level | Major Emission Wavelength(s) (nm) | Emission Color |

|---|---|---|---|

| Europium (Eu³⁺) | ⁵D₀ | ~615 | Red |

| Terbium (Tb³⁺) | ⁵D₄ | ~490, 545 | Green |

| Samarium (Sm³⁺) | ⁴G₅/₂ | ~564, 604, 648 | Orange |

| Dysprosium (Dy³⁺) | ⁴F₉/₂ | ~480, 575 | Yellowish-White |

Data sourced from multiple studies on lanthanide luminescence. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique has been extensively used to characterize a wide variety of 1,4,7,10-tetraazacyclododecane metal complexes, providing invaluable information about bond lengths, bond angles, and coordination geometries.

The crystal structures of numerous lanthanide complexes with DOTA and its derivatives have been determined, revealing key structural features. rsc.orgresearchgate.net These studies have confirmed the coordination of the four nitrogen atoms of the cyclen ring and the four oxygen atoms of the pendant arms to the metal ion. rsc.org In many cases, a water molecule is also found in the coordination sphere, completing a nine-coordinate, often capped square antiprismatic geometry. rsc.orgresearchgate.net

X-ray crystallography has also been used to study complexes of 1,4,7,10-tetraazacyclododecane with other metal ions, such as manganese(II) and silicon(IV). nih.govmdpi.comresearchgate.net For example, the crystal structure of a manganese(II) complex revealed a six-coordinate geometry with the four nitrogen atoms of the cyclen ligand and two sulfur atoms from a tetrasulfide anion. nih.govresearchgate.net In a silicon(IV) complex, the crystal structure analysis showed a dimeric structure in the solid state with pentacoordinate silicon atoms. mdpi.com These detailed structural insights are crucial for understanding the chemistry of these complexes and for the rational design of new compounds with desired properties.

Capillary Electrophoresis (CE) for Kinetic and Stability Studies

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the investigation of the kinetic and thermodynamic stability of metal complexes involving 1,4,7,10-tetraazacyclododecane (cyclen) and its derivatives. This method offers several advantages, including high separation efficiency, rapid analysis time, low sample consumption, and the ability to study interactions in solution, which is crucial for understanding the behavior of these complexes under physiologically relevant conditions.

The fundamental principle behind the use of CE in these studies lies in the separation of charged species based on their differential migration rates in an electric field. The electrophoretic mobility of a molecule is dependent on its charge-to-size ratio. When a metal ion complexes with a ligand like a tetraazacyclododecane derivative, both the charge and the size of the resulting species are altered, leading to a change in its electrophoretic mobility compared to the free ligand or the free metal ion. By monitoring these changes, valuable information regarding the kinetics of complex formation and the stability of the resulting complexes can be elucidated.

In a typical CE experiment for studying complex stability, a series of solutions are prepared with varying concentrations of the metal ion and the ligand. These solutions are then subjected to electrophoretic separation. The resulting electropherograms will show peaks corresponding to the free ligand, the metal-ligand complex, and potentially the free metal ion. By quantifying the peak areas or heights of these species, the equilibrium concentrations of each can be determined. This data can then be used to calculate the stability constant (Kf) of the complex.

Kinetic studies using CE often involve monitoring the formation or dissociation of the complex over time. For instance, to study the formation kinetics, the metal ion and the ligand can be mixed, and samples can be injected into the CE instrument at different time intervals. The rate of formation of the complex can be determined by observing the increase in the peak area of the complex over time.

One notable application of CE in this area is the study of lanthanide complexes with 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA), a prominent derivative of cyclen. In one such study, the kinetic behaviors of four lanthanide ions—Sm(3+), Dy(3+), Yb(3+), and Lu(3+)—with DOTA were investigated across a pH range of 2.0-6.0. nih.gov It was observed that the formation rate of the DOTA-metal complex was highly dependent on the pH, being extremely slow at pH 2.0 and significantly faster at pH 6.0. nih.gov

The stability constants (log Kf) for these lanthanide-DOTA complexes were determined by CE at pH 3.0 and 25°C. nih.gov The results of these measurements are summarized in the interactive table below.

Stability Constants of Lanthanide-DOTA Complexes Determined by Capillary Electrophoresis

| Lanthanide Ion | log Kf |

|---|---|

| Sm(3+) | 23.36 |

| Dy(3+) | 23.93 |

| Yb(3+) | 23.39 |

| Lu(3+) | 23.06 |

Furthermore, the same study utilized CE to calculate the second-order kinetic association rate constants for the formation of these lanthanide chelates at pH 4.2 and 25°C. nih.gov These findings provide quantitative insights into the speed at which these stable complexes are formed. The calculated rate constants are presented in the following interactive table.

Second-Order Kinetic Association Rate Constants of Lanthanide-DOTA Complexes

| Lanthanide Ion | Association Rate Constant (mM-1min-1) |

|---|---|

| Sm(3+) | 1.44 x 10-2 |

| Dy(3+) | 5.20 x 10-2 |

| Yb(3+) | 4.56 x 10-2 |

| Lu(3+) | 4.54 x 10-2 |

These detailed research findings underscore the utility of capillary electrophoresis as a precise and effective tool for characterizing the kinetic and thermodynamic properties of 1,4,7,10-tetraazacyclododecane-based complexes, which is essential for the design and development of new metal-based therapeutic and diagnostic agents.

Emerging Research Applications of 1,4,7,10 Tetraazacyclododecane Based Systems